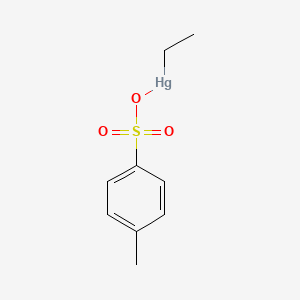
Ethylmercury toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmercury toluenesulfonate is an organomercury compound composed of an ethyl group bound to a mercury(II) center, which is further attached to a toluenesulfonate group
Preparation Methods
Ethylmercury toluenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylmercury chloride with sodium toluenesulfonate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethylmercury toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Complex Formation: It can form complexes with other ligands, which can modify its chemical behavior.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylmercury toluenesulfonate has several scientific research applications:
Biology and Medicine: It has been studied for its potential use in biological assays and as a tool for studying mercury’s effects on biological systems.
Industry: It is used in the production of certain pharmaceuticals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethylmercury toluenesulfonate involves its interaction with biological molecules, particularly those containing sulfhydryl groups. The mercury center can bind to these groups, inhibiting the function of enzymes and other proteins. This interaction can disrupt cellular processes and lead to toxic effects.
Comparison with Similar Compounds
Ethylmercury toluenesulfonate can be compared with other organomercury compounds such as methylmercury and phenylmercury. While all these compounds share the presence of a mercury center, they differ in their organic substituents and, consequently, their chemical behavior and toxicity. This compound is unique in its combination of an ethyl group and a toluenesulfonate group, which imparts specific properties and applications.
Similar compounds include:
- Methylmercury chloride
- Phenylmercury acetate
- Ethylmercury chloride
These compounds have varying degrees of toxicity and reactivity, making them suitable for different applications in research and industry.
Properties
CAS No. |
2654-47-9 |
|---|---|
Molecular Formula |
C9H12HgO3S |
Molecular Weight |
400.85 g/mol |
IUPAC Name |
ethyl-(4-methylphenyl)sulfonyloxymercury |
InChI |
InChI=1S/C7H8O3S.C2H5.Hg/c1-6-2-4-7(5-3-6)11(8,9)10;1-2;/h2-5H,1H3,(H,8,9,10);1H2,2H3;/q;;+1/p-1 |
InChI Key |
ALFOXUAXXFZBMH-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg]OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















